molecular formula C27H31NO12 B586272 3-Demethyl Colchicine 3-O-beta-D-Glucuronide CAS No. 913079-71-7

3-Demethyl Colchicine 3-O-beta-D-Glucuronide

Cat. No. B586272
CAS RN: 913079-71-7
M. Wt: 561.54
InChI Key: KQDLHFSBXJJZRS-BVLXLYFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Demethyl Colchicine 3-O-beta-D-Glucuronide is a biochemical used for proteomics research . It has a molecular formula of C27H31NO12 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C27H31NO12 . The exact mass is 561.18462542 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 561.5 g/mol . It has 5 hydrogen bond donors and 12 hydrogen bond acceptors . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Biotransformation and Metabolic Insights

Identification and Metabolism of Colchicine Derivatives : A study by Xu et al. (2008) highlights the identification of novel conjugation metabolites of colchicine, including 2- and 3-demethylcolchicines undergoing O-sulfate conjugation and O-glucuronidation, through enhanced online radiometric detection. This research provides insights into the phase II conjugation preferences and metabolic pathways of colchicine derivatives in rat bile, facilitated by advanced liquid chromatography and radioisotope counting technologies (Xu et al., 2008).

Microbial Catalyzed Transformations : Ponzone et al. (2014) report on the efficient biotransformation of thiocolchicine into thiocolchicoside using a specific strain of Bacillus megaterium. This process highlights the potential of microbial systems in regioselective demethylation and glucosylation, offering a green and direct method for producing pharmacologically active derivatives of colchicine, including 3-demethylated colchicine derivatives (Ponzone et al., 2014).

Therapeutic and Pharmacological Applications

Anticancer Activity : Research into colchicine derivatives, including 3-demethylated colchicine, has identified their potent anticancer properties. Czerwonka et al. (2020) synthesized novel analogs of regioselectively demethylated colchicine and thiocolchicine, demonstrating their antiproliferative screening and highlighting their potential as anticancer agents. This work exemplifies the ongoing effort to modify colchicine to enhance its therapeutic efficacy and reduce toxicity (Czerwonka et al., 2020).

Enzymatic and Biochemical Interactions

Bioconversion and Enzymatic Production : Dubey et al. (2013) explored the bioconversion of colchicine into 3-demethylated colchicine using Bacillus megaterium, comparing continuous stirred tank reactor (CSTR) and packed-bed reactor (PBR) systems. Their study highlights the optimization of process parameters for the efficient production of colchicine derivatives, providing valuable data for industrial-scale applications (Dubey et al., 2013).

Safety and Hazards

Specific safety and hazard information for 3-Demethyl Colchicine 3-O-beta-D-Glucuronide is not provided in the available resources. It is recommended to handle this compound following standard laboratory safety protocols .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO12/c1-11(29)28-15-7-5-12-9-18(39-27-22(33)20(31)21(32)25(40-27)26(34)35)23(37-3)24(38-4)19(12)13-6-8-17(36-2)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLHFSBXJJZRS-BVLXLYFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747466
Record name (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913079-71-7
Record name (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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